1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde
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Overview
Description
1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde is an aromatic heterocyclic compound that has garnered significant interest due to its unique chemical structure and versatile applications. This compound is characterized by the presence of an imidazo[1,5-a]pyridine core with a phenyl group at the 1-position and an aldehyde group at the 3-position. The combination of these functional groups imparts distinct chemical properties, making it valuable in various fields such as organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde typically involves a multi-step process. One common method is the one-pot condensation approach, where starting materials such as 2-aminopyridine and benzaldehyde undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to facilitate the formation of the imidazo[1,5-a]pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 1-Phenylimidazo[1,5-a]pyridine-3-methanol.
Substitution: 4-Nitro-1-phenylimidazo[1,5-a]pyridine-3-carbaldehyde.
Scientific Research Applications
1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde varies depending on its application:
Comparison with Similar Compounds
1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives:
Similar Compounds:
Uniqueness:
- The presence of the phenyl group at the 1-position and the aldehyde group at the 3-position imparts unique electronic and steric properties to this compound, making it distinct from other derivatives. These properties enhance its reactivity and suitability for specific applications, such as in OLEDs and as a potential therapeutic agent .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-phenylimidazo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-10-13-15-14(11-6-2-1-3-7-11)12-8-4-5-9-16(12)13/h1-10H |
InChI Key |
AACIUVIXUXCQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C=O |
Origin of Product |
United States |
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